![molecular formula C24H30N2O2 B12462945 1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)
1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol is a complex organic compound with a unique structure that includes a cyclohexylamino group, a methoxyphenyl group, and an indole moiety
Preparation Methods
The synthesis of 1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol typically involves multiple steps, including the formation of the indole ring, the introduction of the methoxyphenyl group, and the attachment of the cyclohexylamino group. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the methoxy group onto the phenyl ring.
Attachment of the Cyclohexylamino Group: This can be done through nucleophilic substitution reactions where the amino group is introduced onto the cyclohexane ring.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as acting as a receptor agonist or antagonist in various biological pathways.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
1-(Cyclohexylamino)-3-[2-(4-hydroxyphenyl)indol-1-yl]propan-2-ol: This compound has a hydroxy group instead of a methoxy group, which may influence its reactivity and biological activity.
1-(Cyclohexylamino)-3-[2-(4-chlorophenyl)indol-1-yl]propan-2-ol:
Overall, the unique structure of this compound makes it a valuable compound for various scientific research applications, offering potential benefits in multiple fields.
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-(cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol |
InChI |
InChI=1S/C24H30N2O2/c1-28-22-13-11-18(12-14-22)24-15-19-7-5-6-10-23(19)26(24)17-21(27)16-25-20-8-3-2-4-9-20/h5-7,10-15,20-21,25,27H,2-4,8-9,16-17H2,1H3 |
InChI Key |
QOXASPJYNWOQJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CNC4CCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12462862.png)
![Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12462866.png)
![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
![N-(2,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462882.png)
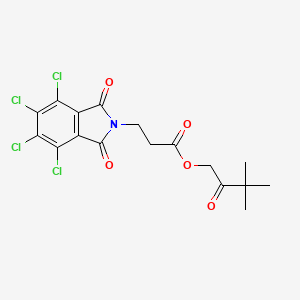
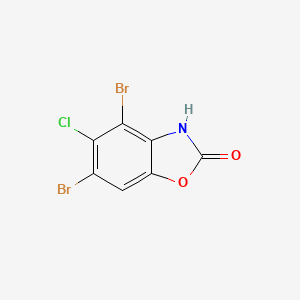
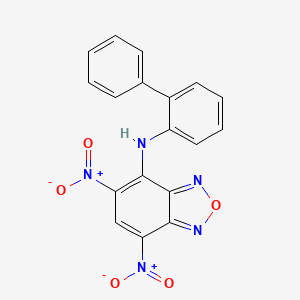
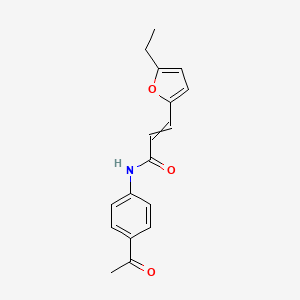
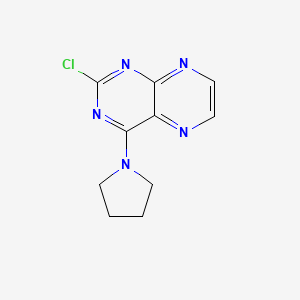
![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)
![N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12462958.png)
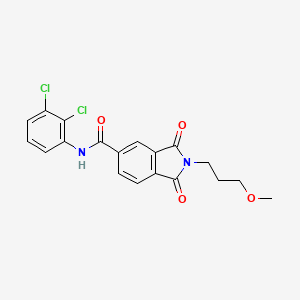
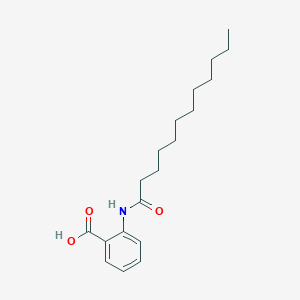
![ethyl 4-({[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12462971.png)
